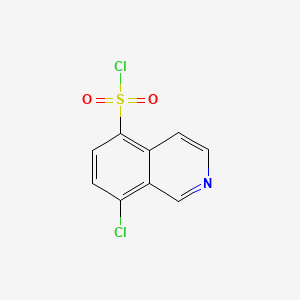
8-氯-5-异喹啉磺酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-5-isoquinolinesulfonyl Chloride is a chemical compound with the molecular formula C9H5Cl2NO2S and a molecular weight of 262.11. It is primarily used in organic synthesis and proteomics research . This compound is known for its role as a biochemical reagent and is utilized in various scientific studies and industrial applications.
科学研究应用
8-Chloro-5-isoquinolinesulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-isoquinolinesulfonyl Chloride typically involves the chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with chlorosulfonic acid, followed by chlorination with thionyl chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 8-Chloro-5-isoquinolinesulfonyl Chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .
化学反应分析
Types of Reactions
8-Chloro-5-isoquinolinesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Catalysts: Catalysts like pyridine or triethylamine are often used to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .
作用机制
The mechanism of action of 8-Chloro-5-isoquinolinesulfonyl Chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can inhibit enzyme activity by modifying active site residues, thereby affecting molecular pathways and cellular functions .
相似化合物的比较
Similar Compounds
5-Isoquinolinesulfonyl Chloride: Similar in structure but lacks the chlorine atom at the 8-position.
8-Bromo-5-isoquinolinesulfonyl Chloride: Similar but with a bromine atom instead of chlorine at the 8-position.
8-Methyl-5-isoquinolinesulfonyl Chloride: Similar but with a methyl group at the 8-position.
Uniqueness
8-Chloro-5-isoquinolinesulfonyl Chloride is unique due to the presence of the chlorine atom at the 8-position, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its electrophilicity and make it more suitable for specific synthetic applications compared to its analogs.
属性
IUPAC Name |
8-chloroisoquinoline-5-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-8-1-2-9(15(11,13)14)6-3-4-12-5-7(6)8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPFRFWBDZCXBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1S(=O)(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

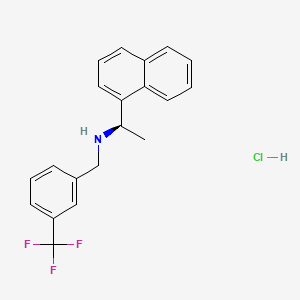
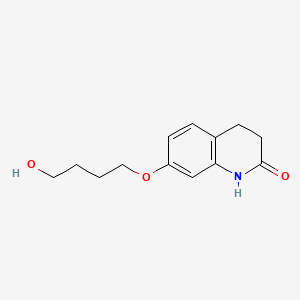
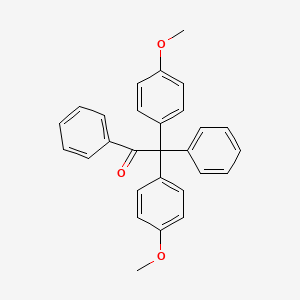
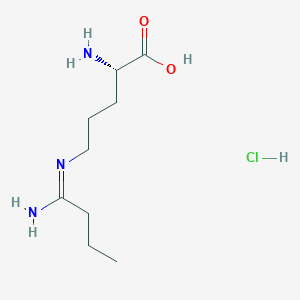

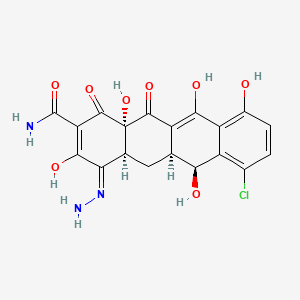
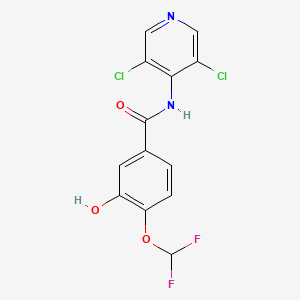
![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)
